2-Amino-4,6-dimethoxypyrimidine

Description

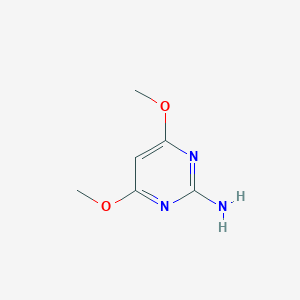

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFRCHIUUKWBLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074620 | |

| Record name | 4,6-Dimethoxy-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Pyrimidinamine, 4,6-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

36315-01-2 | |

| Record name | 2-Amino-4,6-dimethoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36315-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,6-dimethoxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036315012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrimidinamine, 4,6-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Dimethoxy-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethoxypyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4,6-DIMETHOXYPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B9760951K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-4,6-dimethoxypyrimidine (CAS: 36315-01-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-4,6-dimethoxypyrimidine (ADMP), a key chemical intermediate. This document covers its physicochemical properties, synthesis methodologies, applications, and safety and handling protocols, presenting data in a clear and accessible format for professionals in research and development.

Core Physicochemical Properties

This compound is a white solid organic compound.[1] Its core structure consists of a pyrimidine (B1678525) ring substituted with two methoxy (B1213986) groups and one amino group, which contribute to its chemical reactivity and utility in various synthetic applications.[2]

| Property | Value | Reference |

| CAS Number | 36315-01-2 | |

| Molecular Formula | C₆H₉N₃O₂ | [3] |

| Molecular Weight | 155.15 g/mol | [3][4] |

| Melting Point | 94-96 °C | [5] |

| Appearance | White to Almost white powder/crystal | [1][3] |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727).[6] Soluble in methanol (25 mg/mL).[7] | [6][7] |

| pKa | 4.02 ± 0.10 | [6] |

| InChI Key | LVFRCHIUUKWBLR-UHFFFAOYSA-N | |

| SMILES | COc1cc(OC)nc(N)n1 |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in various industries. Several synthetic routes have been developed to improve yield, purity, and environmental safety.

Primary Synthesis Route: Methylation of 2-Amino-4,6-dihydroxypyrimidine (B16511)

A common and effective method involves the methylation of 2-amino-4,6-dihydroxypyrimidine.[3]

Experimental Protocol:

This synthesis was achieved by reacting 2-amino-4,6-dihydroxypyrimidine (ADH) with dimethyl carbonate (DMC) in the presence of a phase transfer catalyst.[8][9]

-

Reactants and Molar Ratio : A molar ratio of n(ADH):n(DMC):n(TBAB):n(K2CO3) = 1:5:0.1:3 was found to be optimal.[8]

-

Catalyst : Tetrabutyl ammonium (B1175870) bromide (TBAB) served as the phase transfer catalyst.[8]

-

Reaction Conditions : The reaction was carried out at a temperature of 150 °C for a duration of 10 hours.[8]

-

Results : This process achieved a conversion rate of 87.7% for ADH and a selectivity of 40.5% towards the desired this compound product.[8]

Alternative Synthesis via Chlorination

Another established industrial method involves a multi-step process starting from guanidine (B92328) nitrate (B79036) and diethyl malonate.[10]

Experimental Protocol:

-

Cyclization : Guanidine nitrate and diethyl malonate undergo a cyclization reaction to produce 2-amino-4,6-dihydroxypyrimidine.[10]

-

Chlorination : The intermediate is then reacted with phosphorus oxychloride to yield 2-amino-4,6-dichloropyrimidine.[10]

-

Methoxylation : The final step involves reacting the dichlorinated intermediate with a sodium methanol solution to produce this compound.[10]

This method is noted to have potential safety risks associated with the use of excess phosphorus oxychloride and generates a significant amount of wastewater.[10]

Applications in Research and Industry

This compound is a crucial intermediate in the synthesis of various commercial products, particularly in the agrochemical sector.

-

Herbicide Synthesis : It is a vital building block for sulfonylurea herbicides, which are known for their high efficacy, broad spectrum, low dosage requirements, and low toxicity.[10]

-

Fungicide and Insecticide Development : This compound is also utilized in the synthesis of thiourea (B124793) compounds that exhibit broad-spectrum antimicrobial and insecticidal properties.[10]

-

Degradation Product : It has been identified as a degradation product of several sulfonylurea herbicides, such as sulfosulfuron, in agricultural soil.[4][5] This is an important consideration in environmental fate studies of these agrochemicals.

Spectral Data

Spectral analysis is crucial for the structural confirmation of this compound. The Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra have been reported and analyzed.[5] Additionally, 1H NMR, 13C NMR, and mass spectrometry data are available for this compound, providing comprehensive structural information.[4][11][12]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following tables summarize the key GHS hazard and precautionary statements.

GHS Hazard Statements [13][14][15]

| Code | Statement |

| H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H332 | Harmful if inhaled. |

| H335 | May cause respiratory irritation. |

GHS Precautionary Statements [13][14][16]

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage Recommendations:

-

Handling : Use in a well-ventilated area.[13] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[14] Avoid formation of dust and aerosols.[13]

-

Storage : Store in a cool, dry, and well-ventilated place.[14] Keep the container tightly closed and store away from incompatible materials.[13] Recommended storage temperature is between 2-8°C, protected from light.[1][6]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CAS 36315-01-2: this compound [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 36315-01-2 [chemicalbook.com]

- 6. This compound CAS#: 36315-01-2 [m.chemicalbook.com]

- 7. 4-アミノ-2,6-ジメトキシピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Synthesis of this compound with dimethyl carbonate as methylating agent | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of this compound (ADM) - ProQuest [proquest.com]

- 11. This compound(36315-01-2) 1H NMR [m.chemicalbook.com]

- 12. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 13. echemi.com [echemi.com]

- 14. lookchem.com [lookchem.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

An In-depth Technical Guide to 2-Amino-4,6-dimethoxypyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,6-dimethoxypyrimidine (ADMP) is a versatile heterocyclic organic compound that serves as a pivotal intermediate in the synthesis of a wide range of commercially significant products. Its unique chemical structure, characterized by a pyrimidine (B1678525) core substituted with an amino group and two methoxy (B1213986) groups, imparts valuable reactivity.[1] This guide provides a comprehensive overview of the core physical and chemical properties, spectral data, synthesis methodologies, and key applications of ADMP. It is intended to be a technical resource for professionals in agrochemical research, drug development, and materials science, highlighting its role as a foundational building block in these fields.[1][2]

Chemical Identity and Core Properties

This compound is a white crystalline solid.[3] The presence of the basic amino group and the electron-donating methoxy groups on the pyrimidine ring dictates its chemical behavior and utility as a synthetic precursor.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4,6-dimethoxypyrimidin-2-amine | [4][5] |

| CAS Number | 36315-01-2 | [4][5][6] |

| Molecular Formula | C₆H₉N₃O₂ | [4][5][6] |

| Molecular Weight | 155.15 g/mol | [4][5][6] |

| Melting Point | 94-96 °C | [6][7][8] |

| pKa | 4.02 ± 0.10 | [9] |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727). | [9] |

| Appearance | White to off-white crystalline powder/solid. | [3][5] |

| InChI Key | LVFRCHIUUKWBLR-UHFFFAOYSA-N | [4][5][6] |

| SMILES | COC1=CC(=NC(=N1)N)OC | [5][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. Key data from various spectroscopic techniques are summarized below.

Table 2: Summary of Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Observed Values | Reference(s) |

| ¹H NMR | Spectra available, typically run in CDCl₃. | [10] |

| ¹³C NMR | Spectra available for structural confirmation. | |

| FTIR (KBr Pellet) | Provides information on functional groups. Vibrational spectroscopy investigations using FTIR and FT-Raman have been reported. | [5][7] |

| Mass Spectrometry (MS) | m/z Top Peak: 155. | [5] |

| UV-Vis Spectroscopy | A co-crystal showed a lower cut-off wavelength at 228 nm, indicating its transparency range. | [4] |

Experimental Protocols

Synthesis Methodologies

Several synthetic routes to this compound have been developed, often starting from simple, commercially available precursors. Below are outlines of common methods.

Method 1: From Guanidine Nitrate (B79036) and Diethyl Malonate

This is a multi-step process that first involves the formation of a dihydroxy pyrimidine intermediate.

-

Cyclization/Ring Formation: Guanidine nitrate is reacted with diethyl malonate in the presence of a base like sodium methoxide (B1231860) in methanol. The mixture is heated under reflux.

-

Hydrolysis & Acidification: After methanol recovery, the resulting solid is dissolved in water. The pH is adjusted to 5-6 with an acid (e.g., HCl) to precipitate 2-amino-4,6-dihydroxypyrimidine (B16511).

-

Chlorination (Traditional Method): The dihydroxy intermediate is often chlorinated using an agent like phosphorus oxychloride (POCl₃) to yield 2-amino-4,6-dichloropyrimidine.

-

Methylation: The dichlorinated intermediate is then reacted with sodium methoxide to substitute the chlorine atoms with methoxy groups, yielding the final product, this compound.

Method 2: "Green" Methylation Route [2]

This approach avoids harsh chlorinating agents.

-

Synthesis of 2-amino-4,6-dihydroxypyrimidine: This intermediate is prepared as described in Step 1 & 2 of Method 1.

-

Direct Methylation: The 2-amino-4,6-dihydroxypyrimidine is heated in an autoclave with dimethyl carbonate, which acts as a non-toxic methylating agent. This reaction is typically carried out at temperatures between 100-200°C.

-

Purification: The crude product is purified by filtration and recrystallization from a suitable solvent like ethyl acetate.

Method 3: From Malononitrile

This route involves the construction of the pyrimidine ring from acyclic precursors.

-

Imidate Formation: Malononitrile is reacted with methanol and hydrogen chloride gas, often in the presence of a catalyst, to form a dimethoxy propamidine (B86517) intermediate.

-

Cyanamide (B42294) Reaction: The intermediate is then reacted with cyanamide in a buffered solution to form cyano group malonyl-imines dimethyl ester.

-

Cyclization/Rearrangement: This final intermediate is heated in a solvent (e.g., toluene, chlorobenzene) with a catalyst (e.g., boric acid) to induce cyclization and rearrangement, forming this compound. The product precipitates upon cooling and is purified by recrystallization.

References

- 1. 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo antileishmanial activity of 2-amino-4,6-dimethylpyridine derivatives against Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Sulfonylurea Herbicide Resistance in the Broadleaf Weed, Kochia scoparia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonylurea - Wikipedia [en.wikipedia.org]

- 5. scilit.com [scilit.com]

- 6. nbinno.com [nbinno.com]

- 7. Effects of glutathione reductase inhibition on cellular thiol redox state and related systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

An In-depth Technical Guide to 2-Amino-4,6-dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Amino-4,6-dimethoxypyrimidine, a key intermediate in the development of pharmaceuticals and agrochemicals.

Core Molecular Data

This compound, a pyrimidine (B1678525) derivative, is a crucial building block in organic synthesis. Its chemical properties are foundational to its role in various chemical reactions.

| Property | Value | Citations |

| Molecular Formula | C₆H₉N₃O₂ | [1][2] |

| Molecular Weight | 155.15 g/mol | [1][2] |

| CAS Number | 36315-01-2 | [1] |

| Appearance | White crystal | [3] |

| Melting Point | 94-96 °C | |

| IUPAC Name | 4,6-dimethoxypyrimidin-2-amine | [2] |

Experimental Protocols

The synthesis of this compound (ADM) can be achieved through various methods. Below are detailed experimental protocols for two common synthesis routes.

1. Synthesis via Methylation of 2-Amino-4,6-dihydroxypyrimidine (B16511)

This method utilizes dimethyl carbonate as a non-toxic methylating agent.[4]

-

Materials: 2-amino-4,6-dihydroxypyrimidine (ADH), dimethyl carbonate (DMC), potassium carbonate (K₂CO₃), tetrabutyl ammonium (B1175870) bromide (TBAB).

-

Procedure:

2. Multi-step Synthesis from Guanidine (B92328) Nitrate (B79036) and Diethyl Malonate

This industrial production method involves a series of reactions to yield the final product.[6]

-

Step 1: Cyclization

-

Step 2: Chlorination

-

The resulting 2-amino-4,6-dihydroxypyrimidine is reacted with a chlorinating agent like phosphorus oxychloride to produce 2-amino-4,6-dichloropyrimidine (B145751).[6]

-

-

Step 3: Methoxylation

-

The 2-amino-4,6-dichloropyrimidine is then treated with a sodium methanol (B129727) solution to yield this compound.[6]

-

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several fields:

-

Agrochemicals: It is a critical intermediate in the synthesis of sulfonylurea herbicides, such as bensulfuron-methyl (B33747) and nicosulfuron, which are known for their high efficiency and low toxicity.[3][7]

-

Pharmaceuticals: The compound has been explored for its potential as an antileishmanial agent.[4][7] Antimony(III) complexes derived from it have shown inhibitory effects on glutathione (B108866) reductase, indicating potential for drug development against parasitic diseases.[4][7]

-

Material Science: It is used in the development of polymers and coatings that require enhanced thermal stability and chemical resistance.[7]

Visualized Synthesis Pathway

The following diagram illustrates a common synthesis route for this compound.

Caption: Synthesis of this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102898382A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 4. This compound Research Chemical [benchchem.com]

- 5. Synthesis of this compound with dimethyl carbonate as methylating agent | Semantic Scholar [semanticscholar.org]

- 6. Synthesis of this compound (ADM) - ProQuest [proquest.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Solubility of 2-Amino-4,6-dimethoxypyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-4,6-dimethoxypyrimidine (ADMP), a key intermediate in the synthesis of various active pharmaceutical ingredients and agrochemicals. A thorough understanding of its solubility is critical for process development, formulation, and quality control. While extensive quantitative data for ADMP is limited in publicly available literature, this document compiles existing qualitative information, presents data for a structurally related isomer as a reference, and provides detailed experimental protocols for solubility determination.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a solid like this compound, solubility in a liquid solvent is typically expressed in terms of concentration, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at a specific temperature. Key factors influencing solubility include the physicochemical properties of both the solute and the solvent (e.g., polarity, hydrogen bonding capacity), temperature, and pressure.

Solubility Profile of this compound

Qualitative solubility data indicates that this compound is generally soluble in several common organic solvents.[1] This is attributed to its molecular structure, which includes both hydrogen bond donors (the amino group) and acceptors (the nitrogen atoms in the pyrimidine (B1678525) ring and the oxygen atoms of the methoxy (B1213986) groups), as well as its overall moderate polarity.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Methanol | Soluble[1] |

| Ethanol | Soluble |

| Acetone | Soluble |

| Toluene | Soluble |

| Benzene | Soluble |

| Chloroform | Slightly Soluble[1] |

| Hot Water | Certain solubility |

Quantitative Data for a Structural Isomer: 4-Amino-2,6-dimethoxypyrimidine

In the absence of specific quantitative solubility data for this compound, data for its structural isomer, 4-Amino-2,6-dimethoxypyrimidine, can provide a useful, albeit approximate, reference point due to the similarity in their molecular structures and functional groups.

Table 2: Quantitative Solubility of 4-Amino-2,6-dimethoxypyrimidine

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | Not Specified | 25[2] |

It is crucial to note that while this data is for a closely related compound, the exact solubility of this compound may differ. Experimental determination is necessary for precise values.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended. These methods are widely used for determining the solubility of crystalline compounds like pyrimidine derivatives.

Equilibrium Solubility Method (Shake-Flask)

This is the gold standard method for determining thermodynamic solubility, which represents the true equilibrium of a compound in a solvent.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Sealed vials or flasks

-

Constant temperature shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Place the sealed vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining microscopic particles.

-

Quantification: Dilute the filtered solution with a known volume of an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with a UV detector, against a calibration curve of known concentrations.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Gravimetric Method

This method is simpler but can be less precise than the equilibrium solubility method. It is suitable for a quick estimation of solubility.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Sealed vials

-

Constant temperature bath

-

Analytical balance

-

Drying oven

Procedure:

-

Saturation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature by adding an excess of the solid and allowing it to equilibrate with stirring.

-

Sampling: Carefully decant or filter a known volume or mass of the clear, saturated supernatant into a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the container in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound until a constant weight is achieved.

-

Calculation: The weight of the remaining solid represents the amount of this compound that was dissolved in the known volume or mass of the solvent. From this, the solubility can be calculated.

Visualizing Experimental and Synthetic Pathways

Workflow for Equilibrium Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of a compound.

Synthetic Pathway of Sulfonylurea Herbicides

This compound is a critical building block for a class of highly effective sulfonylurea herbicides.[3] The general synthetic pathway involves the reaction of this compound with a sulfonyl isocyanate or a related precursor.[4]

Conclusion

This technical guide has summarized the available solubility information for this compound in organic solvents, provided detailed experimental protocols for its determination, and illustrated relevant experimental and synthetic workflows. While qualitative data suggests good solubility in common organic solvents, the lack of extensive quantitative data underscores the need for experimental determination for specific applications in research and development. The provided protocols offer a robust framework for obtaining this critical data.

References

- 1. This compound CAS#: 36315-01-2 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN102898382A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 4. EP0613896A1 - Process for the preparation of sulfonylurea derivatives and intermediates for this process - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-4,6-dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-4,6-dimethoxypyrimidine. The following sections detail the spectral data, experimental protocols, and structural assignments to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits three distinct signals corresponding to the different proton environments in the molecule.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 5.14 | Singlet | 1H | H-5 |

| 2 | 4.90 | Broad Singlet | 2H | -NH₂ |

| 3 | 3.87 | Singlet | 6H | 2 x -OCH₃ |

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound displays four signals, corresponding to the four unique carbon environments in the molecule.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 171.5 | C-4, C-6 |

| 2 | 163.0 | C-2 |

| 3 | 81.5 | C-5 |

| 4 | 53.5 | -OCH₃ |

Molecular Structure and NMR Assignments

The structure of this compound with the numbering of atoms for NMR assignment is provided below. This visualization aids in correlating the spectral data with the specific protons and carbons in the molecule.

Synthesis of 2-Amino-4,6-dimethoxypyrimidine from Guanidine Nitrate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-amino-4,6-dimethoxypyrimidine, a key intermediate in the production of various sulfonylurea herbicides. The primary focus of this document is the synthetic route commencing with guanidine (B92328) nitrate (B79036), detailing the reaction pathways, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Introduction

This compound is a crucial building block in the synthesis of numerous agrochemicals. The traditional synthesis route often involves multiple steps, including chlorination with reagents like phosphorus oxychloride, which can generate significant chemical waste.[1][2] More recent and environmentally conscious methods aim to shorten the synthesis process and utilize greener reagents. This guide will focus on a two-step process: the initial formation of 2-amino-4,6-dihydroxypyrimidine (B16511) from guanidine nitrate and a malonic ester, followed by a direct methylation step to yield the final product.

Synthetic Pathway Overview

The synthesis proceeds through two main stages:

-

Cyclization: Guanidine nitrate reacts with a malonic acid derivative, such as diethyl malonate, in the presence of a base like sodium methoxide (B1231860) to form the pyrimidine (B1678525) ring, resulting in 2-amino-4,6-dihydroxypyrimidine.

-

Methylation: The intermediate, 2-amino-4,6-dihydroxypyrimidine, is then methylated to produce this compound. A greener approach to this step involves the use of dimethyl carbonate as the methylating agent.[1]

The overall reaction scheme can be visualized as follows:

Caption: Overall synthesis pathway of this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis.

3.1. Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

This step involves the cyclization of guanidine nitrate and diethyl malonate.

-

Materials:

-

Guanidine nitrate

-

Diethyl malonate

-

Anhydrous methanol

-

Liquid sodium methoxide

-

-

Procedure:

-

In a 500 ml four-necked flask, combine guanidine nitrate and diethyl malonate in a molar ratio of 1.2:1 (e.g., 58.6 g of guanidine nitrate and 64 g of diethyl malonate).[1]

-

Add anhydrous methanol (e.g., 23.6 g) and stir the mixture to form a homogeneous solution.[1]

-

While maintaining the temperature at 60°C, slowly add liquid sodium methoxide (in a molar ratio of 1:3 to guanidine nitrate, e.g., 216 g) to the mixed solution over approximately 1 hour.[1]

-

After the addition is complete, increase the temperature to 68°C and allow the reaction to proceed under reflux for 3.5 hours.[1]

-

Following the reaction, distill off the methanol. A white solid residue will remain.

-

Dissolve the white solid in water and filter to remove any insoluble flocculent material.

-

Adjust the pH of the filtrate to 5-6 using a 0.1 mol/L HCl solution.

-

Collect the resulting precipitate by suction filtration, wash it multiple times with water, and then dry it under a vacuum to obtain 2-amino-4,6-dihydroxypyrimidine. A yield of approximately 95% can be expected.[1]

-

3.2. Step 2: Synthesis of this compound

This step details the methylation of the dihydroxy intermediate using dimethyl carbonate.

-

Materials:

-

2-Amino-4,6-dihydroxypyrimidine

-

Dimethyl carbonate

-

Catalyst (e.g., NaOH, K₂CO₃, or hydrotalcite)

-

Ethyl acetate (B1210297) (for recrystallization)

-

-

Procedure:

-

In a 150 ml high-pressure autoclave, place 25.4 g of 2-amino-4,6-dihydroxypyrimidine.

-

Add dimethyl carbonate and a catalyst according to the desired molar ratio and catalyst type (see Table 2 for examples).

-

Seal the autoclave and heat the reaction mixture to the specified temperature (e.g., 140-160°C) for the designated time (e.g., 8-20 hours).[1]

-

After the reaction, cool the mixture to room temperature and remove any insoluble solids by suction filtration.

-

Distill the filtrate under reduced pressure (e.g., 0.05 atm at 40°C) to obtain the crude product.[1]

-

For purification, dissolve the crude product in ethyl acetate until fully dissolved.

-

Reflux the ethyl acetate solution at 70-90°C for 30 minutes.

-

Cool the solution to induce recrystallization.

-

Filter the mixture to collect the pure crystals of this compound and remove the solvent.

-

Quantitative Data

The following tables summarize the quantitative data for the synthesis process.

Table 1: Reactant Quantities for 2-Amino-4,6-dihydroxypyrimidine Synthesis

| Reactant | Molar Ratio | Example Mass (g) |

| Guanidine Nitrate | 1.2 | 58.6 |

| Diethyl Malonate | 1 | 64 |

| Anhydrous Methanol | - | 23.6 |

| Liquid Sodium Methoxide | 3.6 (relative to diethyl malonate) | 216 |

Table 2: Conditions and Yields for the Methylation of 2-Amino-4,6-dihydroxypyrimidine

| Molar Ratio (Dihydroxy-pyrimidine:Dimethyl Carbonate) | Catalyst | Catalyst Amount | Temperature (°C) | Time (h) | Yield (%) |

| 1:4 | None | - | 140 | 8 | 16.8[1] |

| 1:10 | None | - | 140 | 8 | 6.2[1] |

| 1:4 | None | - | 200 | 8 | 8.1[1] |

| 1:4 | NaOH | 0.4 g | 140 | 8 | 28.6[1] |

| 1:4 | K₂CO₃ | 1.38 g | 140 | 8 | 30.1[1] |

| 1:10 | Hydrotalcite | 5 wt% of dihydroxy-pyrimidine | 160 | 20 | 57[1] |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from guanidine nitrate via a 2-amino-4,6-dihydroxypyrimidine intermediate presents a viable production pathway. The use of dimethyl carbonate as a methylating agent offers a more environmentally friendly alternative to traditional methods that employ hazardous chlorinating agents. The yield of the methylation step is significantly influenced by the choice of catalyst, reaction temperature, and time, with catalyzed reactions showing substantially improved outcomes. This guide provides the foundational technical details for the laboratory-scale synthesis and optimization of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-4,6-dimethoxypyrimidine

Abstract

2-Amino-4,6-dimethoxypyrimidine (ADMP) is a critical intermediate in the synthesis of numerous sulfonylurea herbicides, a class of compounds recognized for their high efficacy and low toxicity.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to ADMP, intended for researchers, chemists, and professionals in the fields of agrochemicals and drug development. The core methodologies, including the traditional guanidine-based synthesis and modern malononitrile-based approaches, are detailed. This document presents reaction mechanisms, detailed experimental protocols, and quantitative data in structured tables. Furthermore, key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes.

Introduction

The pyrimidine (B1678525) nucleus is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, including nucleic acids.[2] this compound is a key building block, particularly for the synthesis of widely used sulfonylurea herbicides such as nicosulfuron (B1678754) and rimsulfuron. Consequently, the development of efficient, cost-effective, and environmentally benign synthetic methods for ADMP is of significant industrial and academic interest. This guide explores the two predominant synthetic pathways, outlining their respective mechanisms, advantages, and drawbacks.

Synthesis Route 1: From Guanidine (B92328) and Diethyl Malonate

This classical and widely practiced method involves a three-step process: cyclization, chlorination, and finally, methoxylation. While reliable, this route often involves harsh reagents and can generate significant waste streams.[1][3]

Reaction Pathway

The overall transformation begins with the condensation of a guanidine salt with diethyl malonate to form the pyrimidine core, followed by functional group interconversions to arrive at the target molecule.

Caption: Overall reaction pathway for ADMP synthesis from Guanidine.

Quantitative Data Summary

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1. Cyclization | Guanidine nitrate, Diethyl malonate | Sodium methoxide, Methanol | 60-68 | 3.5 | 95-96 | [1] |

| 2. Chlorination | 2-Amino-4,6-dihydroxypyrimidine | Phosphorus oxychloride (POCl₃) | Reflux | N/A | High | [4] |

| 3. Methoxylation | 2-Amino-4,6-dichloropyrimidine | Sodium methoxide, Methanol | N/A | N/A | High | [5] |

Experimental Protocol: Synthesis of 2-Amino-4,6-dihydroxypyrimidine (Step 1)

This protocol is adapted from patent literature.[1]

-

Charging the Reactor: In a 500 mL four-necked flask equipped with a stirrer, thermometer, and reflux condenser, charge 58.6 g of guanidine nitrate and 64 g of diethyl malonate (molar ratio approx. 1.2:1).

-

Solvent Addition: Add 23.6 g of anhydrous methanol and stir to form a uniform mixture.

-

Base Addition: Heat the mixture to 60°C. Slowly add 216 g of liquid sodium methoxide dropwise over approximately 1 hour.

-

Reaction: After the addition is complete, increase the temperature to 68°C and maintain the reaction under reflux for 3.5 hours.

-

Work-up:

-

Distill off the methanol. The remaining solid is the sodium salt of the product.

-

Add water to the flask to completely dissolve the white solid.

-

Filter the solution to remove any insoluble materials.

-

Adjust the pH of the filtrate to 5-6 using a 0.1 mol/L HCl solution, which will precipitate the product.

-

Collect the solid by suction filtration, wash thoroughly with water, and dry under vacuum.

-

This procedure yields approximately 57.9 g (95%) of 2-amino-4,6-dihydroxypyrimidine.[1]

-

Synthesis Route 2: From Malononitrile (B47326)

This more contemporary route offers several advantages, including lower costs, milder reaction conditions, and a more favorable environmental profile by avoiding reagents like phosphorus oxychloride.[5][6] The process typically involves the formation of an imidate intermediate, followed by reaction with cyanamide (B42294) and subsequent cyclization.

Reaction Pathway

The synthesis begins with the reaction of malononitrile and methanol, catalyzed by an acid, to form a key intermediate which then undergoes cyclization to yield the final product.

Caption: Overall reaction pathway for ADMP synthesis from Malononitrile.

Quantitative Data Summary

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Overall Yield (%) | Purity (%) | Reference |

| 1-3 | Malononitrile, Methanol, Acetyl Chloride, Cyanamide | Toluene (B28343), NaHCO₃ | 0-15 (Step 1), 0-5 (Step 2), Reflux (Step 3) | 5-8 (Step 1) | 77-82.8 | >99 | [5][6] |

| 3 (Catalyzed) | 3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP) | Et₃NHCl-2ZnCl₂ (Ionic Liquid) | 50 | 3 | 94.8 | N/A | [7] |

Experimental Protocol: Synthesis via Malononitrile Route

This protocol is a composite based on several sources.[5][8][9]

-

Imidate Formation:

-

In a suitable reactor, charge malononitrile (e.g., 66 g) and anhydrous methanol (e.g., 176 g).

-

Cool the mixture to 0-5°C.

-

Slowly add acetyl chloride (e.g., 235.5 g) dropwise over 5 hours, maintaining the temperature at 0-5°C. The acetyl chloride reacts with methanol to generate anhydrous HCl in situ.

-

After addition, allow the reaction to stir for an additional period (e.g., 2 hours) to ensure completion, forming 1,3-dimethoxypropanediimine dihydrochloride.

-

-

Cyanamide Reaction:

-

In a separate vessel, prepare a solution of sodium bicarbonate and 50% aqueous cyanamide in water, and cool it to 0-5°C.

-

Add the reaction mass from the previous step to this chilled solution while maintaining the low temperature.

-

Stir the mixture until the formation of 3-amino-3-methoxy-N-cyano-2-propamidine is complete. Filter the resulting solid.

-

-

Cyclization:

-

Suspend the filtered solid (the intermediate from Step 2) in a high-boiling solvent like toluene.

-

Heat the mixture to reflux. The cyclization reaction proceeds with the elimination of ammonia.

-

After the reaction is complete (monitored by TLC or LC-MS), cool the solution to room temperature or below (e.g., 30°C) to crystallize the product.[9]

-

-

Purification:

-

Filter the crystallized solid.

-

The crude product can be further purified by washing with water and/or recrystallization from a suitable solvent like ethyl acetate (B1210297) or toluene to yield this compound with >99% purity.[1][6][9]

-

Alternative "Green" Synthesis: Methylation with Dimethyl Carbonate

To circumvent the use of toxic methylating agents like dimethyl sulfate (B86663) and hazardous reagents like POCl₃, a greener alternative involves the direct methylation of 2-amino-4,6-dihydroxypyrimidine (ADHP) using dimethyl carbonate (DMC).[10] DMC is an environmentally friendly reagent, and this route shortens the traditional three-step process.[1]

Quantitative Data Summary

| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| ADHP, DMC | K₂CO₃, Tetrabutylammonium (B224687) bromide (PTC) | None | 150 | 10 | 87.7 | 40.5 | [10] |

| ADHP, DMC | K₂CO₃ | None | 140 | 8 | N/A | Yield: 30.1 | [1] |

| ADHP, DMC | Hydrotalcite | None | 140 | 8 | N/A | Yield: 28.6 | [1] |

Experimental Protocol: Methylation with DMC

This protocol is based on the findings of Fang et al. (2016).[10]

-

Reactor Setup: In a high-pressure autoclave, add 2-amino-4,6-dihydroxypyrimidine (ADHP), dimethyl carbonate (DMC), potassium carbonate (K₂CO₃), and a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB).

-

Molar Ratios: The optimized molar ratio is n(ADHP) : n(DMC) : n(TBAB) : n(K₂CO₃) = 1 : 5 : 0.1 : 3.

-

Reaction: Seal the autoclave and heat the reaction mixture to 150°C for 10 hours.

-

Work-up:

-

After cooling, filter the reaction mixture to remove insoluble solids (catalyst and base).

-

Distill the filtrate under reduced pressure to remove excess DMC and obtain the crude product.

-

The crude product can be purified by recrystallization from ethyl acetate.[1]

-

Experimental Workflow Visualization

The following diagram illustrates a typical industrial workflow for the malononitrile synthesis route, highlighting the key unit operations.

Caption: Industrial workflow for the synthesis of ADMP via the Malononitrile route.

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways. The traditional method, starting from guanidine and diethyl malonate, is a well-established but multi-step process involving hazardous materials. In contrast, the more modern approach using malononitrile offers a shorter, more environmentally friendly, and high-yielding alternative suitable for industrial-scale production.[6] Furthermore, emerging green chemistry techniques, such as the use of dimethyl carbonate for methylation, demonstrate a commitment to reducing the environmental impact of chemical manufacturing. The choice of a specific synthetic route will depend on factors such as raw material cost, available equipment, desired purity, and environmental considerations.

References

- 1. CN102898382A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 2. bu.edu.eg [bu.edu.eg]

- 3. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of this compound (ADM) - ProQuest [proquest.com]

- 6. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 9. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]

- 10. researchgate.net [researchgate.net]

The Cornerstone of Modern Herbicides: A Technical Guide to 2-Amino-4,6-dimethoxypyrimidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,6-dimethoxypyrimidine (ADMP) is a pivotal chemical intermediate, primarily recognized for its indispensable role in the synthesis of the sulfonylurea class of herbicides. These herbicides have revolutionized global agriculture due to their high efficacy at low application rates and favorable environmental profiles. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of ADMP. It details various synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and outlines key experimental protocols. Furthermore, this document includes visualizations of synthetic pathways and the biochemical mechanism of action of the herbicides derived from ADMP, offering a critical resource for researchers and professionals in agrochemical and pharmaceutical development.

Introduction: A Historical Perspective

The significance of this compound is intrinsically linked to the development of sulfonylurea herbicides. Discovered by DuPont Crop Protection in 1975 and first commercialized in 1982, sulfonylureas marked a paradigm shift in weed management.[1] These compounds introduced a novel mode of action, interfering with the acetolactate synthase (ALS) enzyme, which is crucial for amino acid synthesis in plants.[1] The high potency and selectivity of these herbicides necessitated the development of efficient and scalable synthetic routes for their key building blocks, among which ADMP is of paramount importance. While the precise first synthesis of ADMP is not widely documented, its prominence grew with the expansion of the sulfonylurea herbicide market.

ADMP serves as a fundamental precursor for a wide array of widely used herbicides, including Nicosulfuron, Rimsulfuron, Cyclosulfamuron, and Flazasulfuron.[2] Its structural features, particularly the reactive amino group and the activating methoxy (B1213986) substituents on the pyrimidine (B1678525) ring, make it an ideal scaffold for the synthesis of these complex agrochemicals. Beyond agriculture, the pyrimidine core of ADMP is also a subject of interest in medicinal chemistry for the development of new therapeutic agents.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂ | PubChem |

| Molecular Weight | 155.15 g/mol | PubChem[4] |

| Appearance | White crystalline powder | ChemicalBook |

| Melting Point | 149-152 °C | Sigma-Aldrich[5] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727). | ChemicalBook |

| pKa | 4.02 ± 0.10 | ChemicalBook[6] |

| IUPAC Name | 4,6-dimethoxypyrimidin-2-amine | PubChem[4] |

| CAS Number | 36315-01-2 | PubChem[4] |

Synthesis of this compound: A Comparative Overview

The industrial production of ADMP has evolved from traditional multi-step processes to more streamlined and environmentally conscious methods. This section details the most common synthetic routes.

Traditional Three-Step Synthesis

The conventional method for preparing ADMP involves a three-step sequence: cyclization, chlorination, and methoxylation.

Caption: Traditional three-step synthesis of ADMP.

This route, while effective, often involves harsh reagents like phosphorus oxychloride (POCl₃) and can generate significant amounts of phosphorus-containing wastewater, posing environmental challenges.[7]

Synthesis from Malononitrile (B47326)

More contemporary and greener synthetic strategies often commence with malononitrile. These methods are generally higher in yield and have a better environmental profile.

Caption: Synthesis of ADMP starting from malononitrile.

This process is often favored for its high overall yield and product purity.[8]

Green Synthesis using Dimethyl Carbonate

A more recent and environmentally friendly approach utilizes dimethyl carbonate (DMC) as a non-toxic methylating agent, replacing traditional hazardous reagents like methyl halides or dimethyl sulfate.

Caption: Green synthesis of ADMP using dimethyl carbonate.

This method significantly reduces the generation of hazardous waste and improves the overall safety of the process.[9]

Quantitative Data on Synthesis

The following tables summarize quantitative data from various reported synthetic methods for ADMP.

Table 1: Synthesis via Malononitrile Route

| Step | Reactants | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Malononitrile, Methanol, Acetyl Chloride | 1 : 2.1 : 4.5 | 10 | 2 | - | ProQuest[7] |

| 2 | Intermediate from Step 1, Cyanamide | - | - | - | - | ProQuest[7] |

| Overall | - | - | - | - | 82.8 | ProQuest[7] |

Table 2: Synthesis using Dimethyl Carbonate

| Reactant Ratio (ADH:DMC:PTC:K₂CO₃) | Catalyst (PTC) | Temperature (°C) | Time (h) | Conversion of ADH (%) | Selectivity for ADMP (%) | Reference |

| 1 : 5 : 0.1 : 3 | Tetrabutyl ammonium (B1175870) bromide (TBAB) | 150 | 10 | 87.7 | 40.5 | ResearchGate[9] |

Table 3: Traditional Synthesis (Guanidine Nitrate and Diethyl Malonate)

| Step | Key Reagents | Conditions | Yield (%) | Reference |

| Cyclization & Hydrolysis | Guanidine nitrate, Diethyl malonate, Sodium methoxide (B1231860) | Reflux, then acidification | 95 (for ADH) | Google Patents[10] |

| Methylation | Dimethyl carbonate, K₂CO₃ | 140°C, 8h | 30.1 | Google Patents[10] |

Experimental Protocols

This section provides detailed methodologies for key synthetic steps.

Protocol 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine (ADH) from Guanidine Nitrate and Diethyl Malonate

-

Reaction Setup: In a 500 mL four-necked flask, combine 58.6 g of guanidine nitrate and 64 g of diethyl malonate (molar ratio 1.2:1). Add 23.6 g of anhydrous methanol and stir to form a uniform mixture.

-

Addition of Base: While maintaining the temperature at 60°C, slowly add 216 g of liquid sodium methoxide to the mixture over approximately 1 hour.

-

Reaction: Increase the temperature to 68°C and reflux the reaction mixture for 3.5 hours.

-

Work-up: Remove the methanol by distillation. Dissolve the remaining white solid in water and filter to remove any insoluble materials.

-

Precipitation: Adjust the pH of the filtrate to 5-6 using a 0.1 mol/L HCl solution to precipitate the product.

-

Isolation: Collect the solid by suction filtration, wash thoroughly with water, and dry under vacuum to yield 2-amino-4,6-dihydroxypyrimidine.[10]

Protocol 2: Synthesis of ADMP from ADH using Dimethyl Carbonate

-

Reaction Setup: In a high-pressure reactor, combine 25.4 g of 2-amino-4,6-dihydroxypyrimidine, 72 g of dimethyl carbonate (molar ratio 1:4), and 1.38 g of K₂CO₃ as a catalyst.

-

Reaction: Heat the mixture to 140°C and maintain for 8 hours.

-

Work-up: After cooling to room temperature, remove the insoluble solids by suction filtration.

-

Purification: Distill the filtrate under reduced pressure (0.05 atm, 40°C) to obtain crude this compound.

-

Recrystallization: Dissolve the crude product in ethyl acetate (B1210297) and reflux at 70-90°C for 30 minutes. Cool the solution to induce recrystallization.

-

Isolation: Filter the mixture to remove the solvent and obtain pure this compound.[10]

Protocol 3: Synthesis of ADMP from Malononitrile

-

Step 1: Formation of 3-amino-3-methoxy-N-2-cyano-2-propeimidate:

-

Charge a glass-lined reactor with toluene (B28343) and malononitrile at room temperature with constant stirring.

-

Add methanol to the mixture.

-

Pass dry HCl gas through the reaction mass at a temperature of 0°C to 20°C.

-

Obtain the intermediate after constant stirring and filtration.

-

-

Step 2: Formation of a Slurry:

-

Inoculate the intermediate from Step 1 into a solution of water, sodium bicarbonate, and 50% cyanamide maintained at 0°C to 5°C.

-

Heat, stir, and filter the reaction mass to produce a slurry.

-

-

Step 3: Cyclization and Isolation of ADMP:

-

React the slurry with toluene at reflux temperature to obtain a clear solution.

-

Cool the clear solution to 55°C to 63°C.

-

Add activated charcoal to remove impurities and filter.

-

Transfer the filtrate to another vessel and cool to room temperature to crystallize the final product, this compound.[11]

-

Mechanism of Action of Sulfonylurea Herbicides

The herbicidal activity of compounds synthesized from ADMP stems from their ability to inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[12]

Caption: Inhibition of ALS by sulfonylurea herbicides.

ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[12] These amino acids are essential for protein synthesis and, consequently, for the growth and development of plants. By blocking the active site of ALS, sulfonylurea herbicides halt the production of these vital amino acids, leading to the cessation of cell division and ultimately, plant death.[13] This mode of action is highly selective as the ALS enzyme in mammals has a different structure, rendering them unaffected by these herbicides.

Conclusion

This compound remains a cornerstone of the agrochemical industry, enabling the production of some of the most effective and widely used herbicides. The evolution of its synthesis from traditional, often hazardous methods to more sustainable and efficient processes reflects the broader trends in green chemistry. This technical guide has provided a detailed overview of the history, synthesis, and application of ADMP, offering valuable insights for researchers and professionals. The continued study of ADMP and its derivatives holds promise not only for the development of new and improved crop protection agents but also for potential applications in the pharmaceutical and materials science sectors.

References

- 1. stanfordchem.com [stanfordchem.com]

- 2. bioone.org [bioone.org]

- 3. The exploration of the crystal nucleation parameters and physico-chemical analysis of a single crystal: 2-amino-4,6-dimethoxypyrimidinium hydrogen (2R,3R)-tartrate this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-2,6-dimethoxypyrimidine 97 3289-50-7 [sigmaaldrich.com]

- 6. This compound CAS#: 36315-01-2 [m.chemicalbook.com]

- 7. Synthesis of this compound (ADM) - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN102898382A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 11. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]

- 12. researchgate.net [researchgate.net]

- 13. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-4,6-dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethoxypyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrimidine (B1678525) core substituted with an amino group and two methoxy (B1213986) groups, provides a scaffold for the synthesis of a wide range of derivatives with potential biological activities. The reactivity of the exocyclic amino group is central to the chemical utility of this molecule, enabling various modifications such as N-acylation, N-alkylation, and diazotization. This technical guide provides a comprehensive overview of the reactivity of the amino group in this compound, including detailed experimental protocols, quantitative data, and mechanistic insights.

General Reactivity and Electronic Effects

Key Reactions of the Amino Group

N-Acylation

N-acylation of the amino group in this compound is a common transformation to introduce an acyl group, which can modulate the compound's biological activity and physicochemical properties. This reaction typically involves the use of an acylating agent such as an acyl chloride or an acid anhydride.

Reaction Scheme:

Caption: General scheme for the N-acylation of this compound.

Experimental Protocol: Synthesis of 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine [1]

This protocol describes the reaction of this compound with phenyl chloroformate.

-

Materials:

-

This compound (500.0 g, 3.23 mol)

-

1,4-Dioxane (B91453) (1500 ml)

-

N,N-dimethylaniline (640 ml, 4.8 mol)

-

4-Dimethylaminopyridine (DMAP) (7.8 g)

-

Phenyl chloroformate (750 g, 4.80 mol)

-

Water

-

-

Procedure:

-

In a 5000 ml flask, dissolve this compound in 1,4-dioxane.

-

Add N,N-dimethylaniline and DMAP to the solution and stir to mix well.

-

Slowly add phenyl chloroformate, ensuring the reaction temperature does not exceed 40°C.

-

Stir the mixture at 35°C for 7 hours.

-

After the reaction is complete, slowly add 1500 ml of water at 40°C to precipitate the product.

-

Stir the resulting slurry for 30 minutes.

-

Filter the crude product and further purify by washing with a 50% 1,4-dioxane solution (1000 ml) at a temperature below 30°C.

-

Filter and dry the product.

-

Quantitative Data:

| Product | Yield | Purity | Reference |

| 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine | 93.8% | 99.4% | [1] |

N-Alkylation

N-alkylation introduces an alkyl group onto the amino functionality, which can be a key step in the synthesis of various biologically active molecules. This reaction is typically carried out using an alkylating agent, such as an alkyl halide, in the presence of a base.

Reaction Scheme:

Caption: General scheme for the N-alkylation of this compound.

General Experimental Protocol (Adapted from similar reactions):

-

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., DMF, acetonitrile)

-

-

Procedure:

-

Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the base to the solution and stir for a short period.

-

Add the alkyl halide dropwise to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Quantitative Data:

Quantitative data for the N-alkylation of this compound is not available in the provided search results. Researchers should perform optimization studies to determine the optimal reaction conditions and yields for specific alkylation reactions.

Diazotization and Subsequent Reactions

Diazotization of the primary amino group of this compound would lead to the formation of a diazonium salt. This intermediate is often unstable but can be a valuable precursor for a variety of transformations, such as Sandmeyer-type reactions, to introduce a range of substituents onto the pyrimidine ring.

Reaction Scheme:

Caption: General scheme for the diazotization of this compound and subsequent reaction.

The diazotization of primary aromatic amines is a well-established reaction, typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.[2][3] The resulting diazonium salt can then be subjected to various nucleophilic substitution reactions.

General Experimental Protocol for Diazotization (Conceptual):

-

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Strong acid (e.g., HCl, H₂SO₄)

-

Water

-

Nucleophilic reagent (e.g., CuCl, CuBr, KI)

-

-

Procedure:

-

Dissolve this compound in an aqueous solution of the strong acid at 0-5°C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the reaction mixture while maintaining the low temperature.

-

Stir the reaction for a short period to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution or suspension of the nucleophilic reagent.

-

Slowly add the freshly prepared diazonium salt solution to the nucleophile solution.

-

Allow the reaction to warm to room temperature or heat as required to drive the substitution.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once complete, work up the reaction by extraction and purify the product.

-

Quantitative Data:

No specific quantitative data for the diazotization and subsequent reactions of this compound were found in the provided search results. The stability of the diazonium salt of 2-aminopyrimidines can be low, and reaction conditions would need careful optimization.

Biological Significance and Drug Development

The 2-aminopyrimidine (B69317) scaffold is a prominent feature in many biologically active compounds and approved drugs. While specific signaling pathway involvement for this compound itself is not detailed in the provided search results, its derivatives are of great interest in drug discovery. For instance, this molecule is a key intermediate in the synthesis of several sulfonylurea herbicides.[4][5] Furthermore, the pyrimidine core is found in numerous compounds with antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][6] The modification of the amino group through the reactions described above is a critical strategy for generating libraries of novel compounds for biological screening and lead optimization in drug development programs.

Conclusion

The amino group of this compound is a key functional handle that allows for a variety of chemical transformations. N-acylation and N-alkylation are readily achievable, providing access to a diverse range of derivatives. While diazotization presents a potential route to further functionalization, the stability of the intermediate diazonium salt requires careful consideration and optimization of reaction conditions. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this important building block in the pursuit of new therapeutic agents and other advanced materials. Further research is warranted to explore the full scope of its reactivity and to synthesize and evaluate novel derivatives for their biological potential.

References

- 1. pharmacophorejournal.com [pharmacophorejournal.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. scribd.com [scribd.com]

- 4. WO2015026538A1 - Process for preparing n-acyl amino acid salts - Google Patents [patents.google.com]

- 5. CN102898382A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of 2-Amino-4,6-dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,6-dimethoxypyrimidine (ADMP) is a pivotal intermediate in the synthesis of a wide array of biologically active compounds, most notably sulfonylurea herbicides. Its chemical versatility, stemming from the interplay of the electron-donating amino and methoxy (B1213986) groups on the pyrimidine (B1678525) core, allows for a range of electrophilic and nucleophilic substitution reactions. This guide provides a comprehensive overview of the reactivity of ADMP, detailing key transformations, experimental protocols, and mechanistic insights relevant to researchers in synthetic chemistry and drug development.

Introduction

The pyrimidine nucleus is a cornerstone of numerous natural and synthetic molecules of paramount biological importance. Substituted pyrimidines, such as this compound, are of particular interest due to their prevalence in medicinal and agricultural chemistry. The reactivity of the ADMP ring is governed by the electronic effects of its substituents. The two methoxy groups at positions 4 and 6 are powerful electron-donating groups, activating the ring towards electrophilic attack, particularly at the 5-position. Conversely, the electron-deficient nature of the pyrimidine ring, coupled with the activating effect of the amino group, also allows for specific nucleophilic substitution reactions. Understanding the nuances of these reactions is critical for the strategic design and synthesis of novel derivatives with desired biological activities.

Electrophilic Substitution Reactions

The electron-rich nature of the C-5 position, situated between the two activating methoxy groups, makes it the primary site for electrophilic attack.

Halogenation

Halogenation of this compound introduces a halogen atom at the 5-position, a key functionalization for further synthetic modifications.

Reaction Scheme:

Experimental Protocol: Synthesis of 5-Bromo-2-amino-4,6-dimethoxypyrimidine

-

Materials: this compound, N-Bromosuccinimide (NBS), Acetonitrile.

-

Procedure: To a solution of this compound in acetonitrile, an equimolar amount of N-Bromosuccinimide is added portion-wise at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the 5-bromo derivative.

| Reactant | Reagent | Solvent | Temperature | Yield | Reference |

| This compound | N-Bromosuccinimide | Acetonitrile | Room Temp. | Moderate to High | [1] |

Nitration

While direct nitration of this compound is not extensively documented, the expected product would be the 5-nitro derivative, formed by reaction with a nitrating agent such as a mixture of nitric acid and sulfuric acid. The strongly activating nature of the methoxy groups suggests that the reaction would proceed under relatively mild conditions. The mechanism involves the generation of the nitronium ion (NO₂⁺) which then attacks the electron-rich 5-position of the pyrimidine ring.[2]

Proposed Reaction Scheme:

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction allows for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] Given the activated nature of the 5-position in ADMP, it is expected to undergo this reaction to yield 2-amino-4,6-dimethoxy-5-formylpyrimidine. The Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), acts as the electrophile.[6]

Proposed Reaction Scheme:

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation [3]

-

Materials: Substrate (e.g., this compound), Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium acetate (B1210297), Water, Diethyl ether.

-

Procedure: To a solution of the substrate in DMF at 0°C, the Vilsmeier reagent (prepared by the addition of POCl₃ to DMF) is added. The reaction is stirred for several hours at room temperature. An aqueous solution of sodium acetate is then added at 0°C. The product is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.

Nucleophilic Substitution Reactions

Nucleophilic substitution in this compound can occur at the pyrimidine ring, involving the displacement of the methoxy groups, or at the amino group.

Substitution of Methoxy Groups

The methoxy groups at the 4 and 6 positions are generally poor leaving groups. Their displacement by nucleophiles requires harsh reaction conditions.[7] This is in contrast to the more facile displacement of halogens from corresponding halopyrimidines.

Reaction Scheme:

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine (Microwave-Assisted) [7]

-

Materials: this compound, Amine nucleophile, Solvent (e.g., N,N-Dimethylformamide or N-Methyl-2-pyrrolidone), Microwave reactor.

-

Procedure: A mixture of this compound and an excess of the amine nucleophile in a suitable solvent is placed in a microwave vial. The vial is sealed and irradiated in a microwave reactor at a high temperature (e.g., 150-180°C) for a specified time. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by chromatography.

| Reactant | Nucleophile | Conditions | Product | Reference |

| 4,6-Diethoxypyrimidine | Amine | Microwave, 150-180°C | 4-Amino-6-ethoxypyrimidine | [7] |

Reactions involving the Amino Group

The 2-amino group is nucleophilic and can react with various electrophiles.

The amino group can be acylated using acylating agents such as acid chlorides or anhydrides. This reaction is often performed in the presence of a base to neutralize the acid byproduct.

Reaction Scheme:

Alkylation of the amino group can be achieved with alkyl halides. The reaction may lead to a mixture of mono- and di-alkylated products.

Reaction Scheme:

This compound + R-SO₂-NCO → R-SO₂-NH-CO-NH-(4,6-dimethoxypyrimidin-2-yl)

This compound + NaNO₂/HCl → [N₂⁺-4,6-dimethoxypyrimidin-2-yl]Cl⁻

Caption: Electrophilic substitution pathways of this compound.

Caption: Nucleophilic reactions of this compound.

Conclusion

This compound is a versatile building block in organic synthesis. Its reactivity is characterized by a propensity for electrophilic substitution at the 5-position and nucleophilic reactions involving the 2-amino group. While direct nucleophilic displacement of the methoxy groups is challenging, it can be achieved under forcing conditions. The principles and protocols outlined in this guide serve as a valuable resource for chemists engaged in the synthesis and modification of pyrimidine-based compounds for applications in drug discovery and agrochemical development. Further exploration of the reaction space of this important intermediate will undoubtedly lead to the discovery of novel molecules with significant biological activities.

References

- 1. nbinno.com [nbinno.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

The Pivotal Role of 2-Amino-4,6-dimethoxypyrimidine in the Synthesis of Sulfonylurea Herbicides: Application Notes and Protocols

Introduction